1-(Pyridin-3-yl)-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
1-(Pyridin-3-yl)-1,2,3,4-tetrahydroisoquinoline is a heterocyclic compound that combines the structural features of pyridine and tetrahydroisoquinoline. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-3-yl)-1,2,3,4-tetrahydroisoquinoline typically involves the cyclization of appropriate precursors. One common method is the Pictet-Spengler reaction, where a β-arylethylamine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the tetrahydroisoquinoline ring system . Another approach involves the use of palladium-catalyzed cross-coupling reactions to introduce the pyridine moiety .
Industrial Production Methods: Industrial production methods for this compound are less documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. Continuous flow chemistry and the use of automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: 1-(Pyridin-3-yl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding isoquinoline derivative.
Reduction: Reduction reactions can convert it to fully saturated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid and sulfuric acid.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields isoquinoline derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
1-(Pyridin-3-yl)-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of complex heterocyclic compounds.
Biology: The compound is studied for its potential as a ligand in biochemical assays and as a probe for studying enzyme mechanisms.
Mechanism of Action
The mechanism of action of 1-(Pyridin-3-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
- 1-(Pyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline
- 1-(Pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline
- 1-(Pyridin-3-yl)-1,2,3,4-tetrahydroquinoline
Uniqueness: 1-(Pyridin-3-yl)-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity for biological targets. This uniqueness makes it a valuable scaffold for drug discovery and development .
Properties
IUPAC Name |
1-pyridin-3-yl-1,2,3,4-tetrahydroisoquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2/c1-2-6-13-11(4-1)7-9-16-14(13)12-5-3-8-15-10-12/h1-6,8,10,14,16H,7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQUCZQQPRMLVLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=CC=CC=C21)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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